2,4,6-Trioctylphenol
Description
2,4,6-Trioctylphenol is a trialkyl-substituted phenol derivative featuring three octyl (-C₈H₁₇) groups at the 2, 4, and 6 positions of the phenolic ring. The bulky octyl substituents create significant steric hindrance, influencing reactivity and intermolecular interactions.
Properties
IUPAC Name |
2,4,6-trioctylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H54O/c1-4-7-10-13-16-19-22-27-25-28(23-20-17-14-11-8-5-2)30(31)29(26-27)24-21-18-15-12-9-6-3/h25-26,31H,4-24H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXLUGDNIWJVCEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC(=C(C(=C1)CCCCCCCC)O)CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H54O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60203237 | |
| Record name | 2,4,6-Trioctylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60203237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54773-21-6 | |
| Record name | 2,4,6-Trioctylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54773-21-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,6-Trioctylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054773216 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,6-Trioctylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60203237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-trioctylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.926 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
2,4,6-Trioctylphenol can be synthesized through the alkylation of phenol with octyl halides in the presence of a strong base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete substitution at the 2, 4, and 6 positions. The reaction can be represented as follows:
C6H5OH+3C8H17X→C6H2(C8H17)3OH+3HX
where (X) represents a halide group such as chlorine or bromine.
Industrial Production Methods
In industrial settings, the production of this compound involves continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of catalysts such as aluminum chloride can enhance the reaction rate and selectivity. The product is then purified through distillation and recrystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trioctylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The octyl groups can be substituted with other alkyl or aryl groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Formation of 2,4,6-trioctylbenzoquinone.
Reduction: Formation of 2,4,6-trioctylcyclohexanol.
Substitution: Formation of various substituted phenols depending on the substituent used.
Scientific Research Applications
2,4,6-Trioctylphenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized as an additive in lubricants, plasticizers, and surfactants due to its hydrophobic nature and chemical stability.
Mechanism of Action
The mechanism of action of 2,4,6-Trioctylphenol involves its interaction with cellular membranes and proteins. The hydrophobic octyl groups allow the compound to integrate into lipid bilayers, potentially disrupting membrane integrity and function. Additionally, the phenolic group can interact with various enzymes and receptors, influencing cellular signaling pathways and metabolic processes.
Comparison with Similar Compounds
Table 1: Key Properties of Tri-Substituted Phenolic Compounds
| Compound | Substituents | Key Properties | Applications | References |
|---|---|---|---|---|
| This compound | Three octyl (-C₈H₁₇) | High hydrophobicity, steric hindrance | Polymer additives, surfactants | Inferred |
| 2,4,6-Trimethylphenol | Three methyl (-CH₃) | Volatile, moderate reactivity | Polymerization initiators | |
| 2,4,6-Tri-tert-butylphenol | Three tert-butyl (-C(CH₃)₃) | Antioxidant, high thermal stability | Antioxidant in plastics, fuels | |
| 2,4,6-Tribromophenol | Three bromine (-Br) | Flame retardant, electrophilic reactivity | Flame retardants, biocides | |
| 2,4,6-Tris(dimethylaminomethyl)phenol | Three dimethylaminomethyl (-CH₂N(CH₃)₂) | Basic, catalytic activity | Epoxy curing agents, catalysis | |
| 2,4,6-Tris(1-phenylethyl)phenol | Three 1-phenylethyl (-CH₂CH(C₆H₅)) | Antioxidant, radical scavenging | Stabilizers in lubricants, plastics |
Critical Analysis
Hydrophobicity and Solubility: The octyl chains in this compound enhance lipophilicity compared to shorter alkyl chains (e.g., methyl in 2,4,6-Trimethylphenol) . This property makes it suitable for non-polar matrices, such as polymer blends or oil-based surfactants. In contrast, 2,4,6-Tris(dimethylaminomethyl)phenol exhibits water solubility due to its polar tertiary amine groups, enabling applications in aqueous catalytic systems .
Thermal Stability and Antioxidant Behavior: 2,4,6-Tri-tert-butylphenol’s bulky tert-butyl groups provide exceptional thermal stability, making it a preferred antioxidant in high-temperature applications (e.g., engine oils) . this compound’s longer alkyl chains may offer similar stabilization but with reduced volatility compared to methyl-substituted analogs.
Reactivity and Functionalization: Brominated analogs like 2,4,6-Tribromophenol undergo electrophilic substitution more readily due to bromine’s electron-withdrawing effects, whereas alkyl-substituted phenols (e.g., this compound) are less reactive . Functionalized derivatives (e.g., 2,4,6-Tris(dimethylaminomethyl)phenol) exhibit catalytic activity in epoxy resin curing, a trait absent in non-polar alkylphenols .
Biological and Environmental Impact: Halogenated phenols (e.g., 2,4,6-Trichlorophenol) are associated with environmental persistence and toxicity, whereas alkylphenols like this compound may pose lower ecological risks but require further biodegradability studies .
Biological Activity
2,4,6-Trioctylphenol (TOP) is an organic compound belonging to the phenolic group, characterized by three octyl groups attached to the phenolic ring. This compound has garnered attention due to its potential biological activities and implications for human health and environmental safety. This article reviews the biological activity of this compound, focusing on its endocrine-disrupting properties, metabolic pathways, and toxicological effects.
Chemical Structure and Properties
This compound has the following chemical structure:
- Chemical Formula : C24H38O
- Molecular Weight : 362.57 g/mol
The presence of long alkyl chains enhances its lipophilicity, leading to bioaccumulation in biological systems.
Endocrine Disruption
This compound is recognized as a potent endocrine disruptor. It interacts with various hormone receptors and alters hormonal signaling pathways. Notably:
- Thyroid Hormone Disruption : TOP binds to transthyretin (TTR), inhibiting thyroid hormone transport and disrupting thyroid function. Studies indicate that it can inhibit sulfotransferase and deiodinase activities in human liver fractions and placental cell lines .
- Aryl Hydrocarbon Receptor Activation : Research indicates that TOP can activate the aryl hydrocarbon receptor (AhR), leading to altered gene expression associated with metabolic processes .
Toxicological Effects
The toxicological profile of this compound has been extensively studied across various organisms:
- In Vitro Studies : TOP exposure has been linked to cytotoxicity in human cell lines. It induces oxidative stress and apoptosis in liver cells .
- In Vivo Studies : Animal studies demonstrate that exposure to TOP results in reproductive and developmental toxicity. For example, exposure in rats has shown significant alterations in reproductive hormone levels and impaired fertility outcomes .
Metabolic Pathways
The biotransformation of this compound involves several metabolic pathways:
- Phase I Metabolism : Initial oxidation reactions occur primarily in the liver, leading to the formation of hydroxylated metabolites.
- Phase II Metabolism : Conjugation reactions such as glucuronidation or sulfation further detoxify these metabolites for excretion .
Case Study 1: Aquatic Toxicity
A study focused on the aquatic toxicity of this compound highlighted its detrimental effects on marine organisms. The compound was found to accumulate in fish tissues at concentrations that disrupted endocrine functions and led to reproductive failures .
Case Study 2: Human Health Impact
Research examining human exposure through consumer products revealed significant levels of TOP in indoor dust samples. The study correlated higher concentrations with adverse health outcomes, including hormonal imbalances and increased risk of developmental disorders among children .
Data Table: Biological Effects of this compound
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
